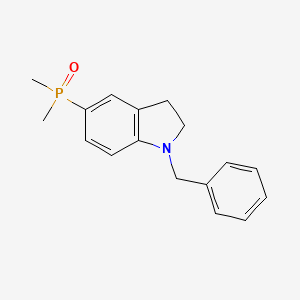
methyl (Z)-pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-pent-2-enoate is an organic compound with the molecular formula C6H10O2. It is an ester derived from pent-2-enoic acid and methanol. The (Z) notation indicates the configuration of the double bond in the molecule, where the higher priority substituents on each carbon of the double bond are on the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (Z)-pent-2-enoate can be synthesized through various methods. One common approach is the esterification of pent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the separation and purification of the ester can be achieved through distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (Z)-pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Pent-2-enoic acid or other oxidized derivatives.
Reduction: Pent-2-en-1-ol or other reduced alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (Z)-pent-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into the pharmacological properties of esters may involve this compound as a model compound.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which methyl (Z)-pent-2-enoate exerts its effects depends on the specific reaction or application. In ester hydrolysis, for example, the ester bond is cleaved by water in the presence of an acid or base catalyst, resulting in the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in such reactions include the nucleophilic attack on the carbonyl carbon of the ester group.
Comparaison Avec Des Composés Similaires
Methyl (Z)-pent-2-enoate can be compared with other similar esters, such as:
Methyl (E)-pent-2-enoate: The (E) isomer has a different configuration of the double bond, leading to different physical and chemical properties.
Ethyl (Z)-pent-2-enoate: This compound has an ethyl group instead of a methyl group, which affects its reactivity and applications.
Methyl (Z)-hex-2-enoate: This ester has a longer carbon chain, influencing its boiling point and solubility.
The uniqueness of this compound lies in its specific configuration and the resulting properties, which make it suitable for particular applications in synthesis and research.
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
methyl (Z)-pent-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4- |
Clé InChI |
MBAHGFJTIVZLFB-PLNGDYQASA-N |
SMILES isomérique |
CC/C=C\C(=O)OC |
SMILES canonique |
CCC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride](/img/structure/B12844725.png)
![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)
![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)
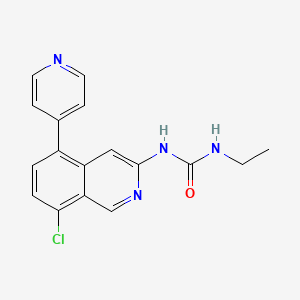

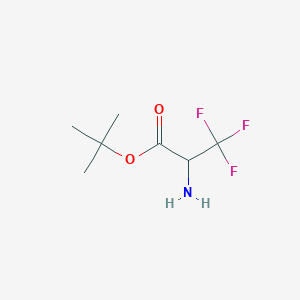
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
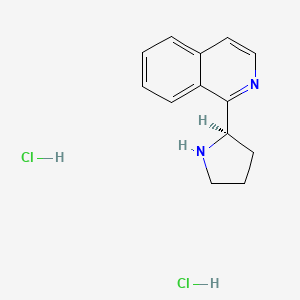
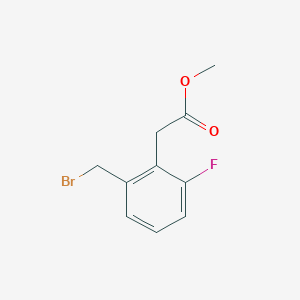
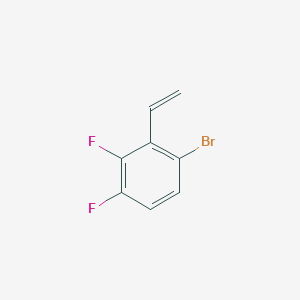
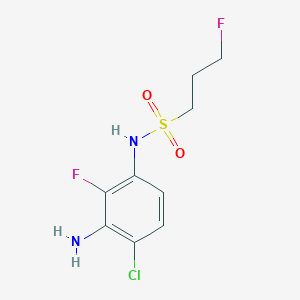
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
